2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride - 88704-72-7

2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride

Catalog Number: EVT-3158538
CAS Number: 88704-72-7
Molecular Formula: C9H12ClN3
Molecular Weight: 197.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Acylation: Reacting with acyl chlorides or anhydrides can yield amides. [, ]
  • Alkylation: Reactions with alkyl halides can form secondary or tertiary amines. []
  • Schiff base formation: Condensation reactions with aldehydes or ketones yield Schiff bases. [, ]
Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride is highly dependent on the specific derivative synthesized and its intended application. The benzimidazole core frequently serves as a pharmacophore, interacting with various biological targets. For instance, some derivatives act as H4 histamine receptor antagonists by competitively binding to the receptor, thereby preventing the binding of histamine. [] Other derivatives may inhibit enzymes like Glutaminyl Cyclase (QC) by binding to the enzyme's active site. []

Applications
  • Antimicrobial agents: Benzimidazole-1-yl-1-phenylpropanone hybrids, synthesized using 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride as a starting material, displayed significant antibacterial and antifungal activities. []
  • Anti-inflammatory agents: Several alkoxyphthalimide-linked benzimidazole derivatives, synthesized from 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride, showed promising in vivo anti-inflammatory activity in a rat model of carrageenan-induced paw edema. []
  • β-adrenergic blocking agents: Novel benzimidazol oxime ether derivatives, prepared using a "click synthesis" approach starting from 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride, are being investigated as potential β-adrenergic blocking agents. []

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives

  • Compound Description: This series of compounds, particularly compound N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-amine (compound 10), were investigated for their potential as aromatase inhibitors in cancer treatment. These derivatives were designed based on the importance of nitrogen-containing moieties in anticancer activity. []
  • Relevance: These compounds share a core structure with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride, specifically the 1H-benzo[d]imidazole moiety. They differ in the substitution pattern on the phenyl ring and the presence of an arylamine group. []

2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide

  • Compound Description: This compound belongs to a series of derivatives synthesized and tested for their antimicrobial activity. The research highlights the significance of spectroscopic properties in understanding the structure and activity of these compounds. []
  • Relevance: This compound shares the 1H-benzo[d]imidazole moiety with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride. The key structural difference lies in the presence of a substituted pyrimidine ring linked to the benzimidazole through a thioether linkage. []

3-Methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one

  • Compound Description: This compound, synthesized through a green chemistry approach, exhibited promising anticancer activity in docking studies. []
  • Relevance: This compound shares the 1H-benzo[d]imidazole core with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride. The primary difference is the presence of a quinazolinone ring system attached to the benzimidazole via a thiomethyl bridge. []

2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides

  • Compound Description: This series of compounds was designed and synthesized as potential anticancer agents. []
  • Relevance: These compounds are structurally similar to 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride, sharing the 1H-benzo[d]imidazole moiety. The key difference is the presence of a substituted triazine ring, a sulfonamide group, and a benzene ring, all linked to the benzimidazole core. []

4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide

  • Compound Description: These two compounds were synthesized and characterized as part of a synthetic methodology study. []
  • Relevance: Both compounds share the 1H-benzo[d]imidazole moiety with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride. The former incorporates a benzaldehyde substituent attached via a sulfur atom, while the latter is a thiosemicarbazone derivative of the former. []

2-(benzimidazol-2-ylthiomethyl)-5-aryl-1,3,4-oxadizoles and 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyridazine/phthalazinediones

  • Compound Description: This group of hybrid heterocyclic compounds, designed using molecular hybridization techniques, displayed varying degrees of antimicrobial activity. []
  • Relevance: These compounds share the 1H-benzo[d]imidazole core with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride. They differ in the presence of either a 1,3,4-oxadiazole ring or a pyridazine/phthalazinedione moiety linked through a thiomethyl or thioacetyl bridge. []

3-[5-(1H-Benzimidazol-2-Ylmethanesulfonyl)-4-phenyl-4H-(1,2,4)triazol-3-yl]-1H-(1,8)naphthyridin-4-one derivatives

  • Compound Description: This group of compounds represents a series of structurally complex benzimidazole derivatives synthesized and characterized in the study. []
  • Relevance: These compounds share the 1H-benzo[d]imidazole core with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride. They are distinguished by the presence of a 1,2,4-triazole ring, a naphthyridinone moiety, and a methanesulfonyl linker, all connected to the benzimidazole. []

Benzimidazol‐1‐yl‐1‐phenylpropanone Analogs

  • Compound Description: These benzimidazol‐1‐yl‐1‐phenylpropanone hybrids were designed and synthesized as potential antimicrobial agents. Molecular docking studies supported their potential to interact with bacterial DNA gyrase B and fungal cytochrome P450 46A1. []
  • Relevance: While containing a benzimidazole core like 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride, these analogs lack the ethanamine side chain and instead feature a 1-phenylpropanone moiety linked to the benzimidazole nitrogen. []

2-(2-methyl-1H-benzimidazol-1-yl)acetonitrile

  • Compound Description: This compound was used as a ligand in the synthesis of a novel cyano-bridged homometallic Cu(I) coordination polymer. []
  • Relevance: This compound features the 1H-benzo[d]imidazole core similar to 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride, but instead of the ethanamine, it possesses an acetonitrile group linked to the benzimidazole nitrogen. []

Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate derivatives

  • Compound Description: These derivatives were synthesized using a novel organo-catalytic method involving 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride as a catalyst. []
  • Relevance: Although this group of compounds does not directly contain the 1H-benzo[d]imidazole core of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride, they are relevant because their synthesis relies on a catalyst derived from a benzimidazole derivative, highlighting the versatility of this scaffold in organic synthesis. []

4-(1H-benzo[d]imidazol-2-yl)-6-phenyl-2-pyrimidinamines

  • Compound Description: This series of compounds was synthesized and characterized for potential biological activity, although specific applications are not mentioned in the abstract. []
  • Relevance: These compounds share the 1H-benzo[d]imidazole moiety with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride. They are distinguished by a pyrimidine ring linked to the benzimidazole at the 2-position and further substituted with a phenyl group at the 6-position. []

(E)-2-(1H-benzo[d]imidazol-1-yl)-1-phenylethanone oxime ethers

  • Compound Description: These novel oxime ethers, synthesized using click chemistry, were designed as potential β-adrenergic blocking agents. []
  • Relevance: These compounds share the 1H-benzo[d]imidazole core with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride. The key structural difference lies in the presence of a phenylethanone oxime ether moiety linked to the benzimidazole nitrogen. []

4-6-[2-chloro ethyl)-2-hydroxy ethyl amino)3 methyl-benzimidazolyl-2)-butyric acid (Impurity-A of Bendamustine Hydrochloride)

4-(-5-[(4-5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (Impurity-B of Bendamustine Hydrochloride)

Isopropyl 4-(5-(bis(2-chloroethyl)amino-1-methyl-1-H-benzol[d]imidazol-2yl)butanoate (Impurity-C of Bendamustine Hydrochloride)

  • Compound Description: These three compounds are identified as impurities in the synthesis of Bendamustine Hydrochloride, an anticancer drug. []
  • Relevance: These compounds are structurally similar to both Bendamustine Hydrochloride and 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride, sharing the benzimidazole moiety and the butyric acid side chain. The differences arise from the specific substitutions on the benzimidazole ring and the presence or absence of chloroethyl and hydroxyethyl groups. []

1-(3,4-dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl]ethan-1-ol (Yan 7874)

  • Compound Description: This compound, commercially available as an orexin receptor agonist, was found to be a weak partial agonist of orexin receptors with significant off-target cytotoxicity. []
  • Relevance: This compound shares the 1H-benzo[d]imidazole core with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride. It is distinguished by a complex substituent on the benzimidazole nitrogen, incorporating a dihydroimidazole ring, a 3,4-dichlorophenyl ring, and a 4-methylbenzyl group. []

Bendamustine deschloro dimer

  • Compound Description: This compound is a potential impurity in bendamustine hydrochloride synthesis, formed through hydrolysis and esterification reactions. []
  • Relevance: Bendamustine deschloro dimer is structurally related to both Bendamustine Hydrochloride and 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride. It retains the benzimidazole core and the butyric acid side chain but exists as a dimer linked by an ester bond. []

α-amino-benzimidazole derivatives

  • Compound Description: This series of compounds, including mono-butyl, dibutyl, tributyl substituted benzimidazoles and N-alkylated derivatives, were explored as ligands for ruthenium-based catalysts in the transfer hydrogenation of ketones. []
  • Relevance: These compounds are structurally similar to 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride, possessing the 1H-benzo[d]imidazole core and an ethylamine side chain that can be further alkylated. []

2-(1H-benzimidazol-2-ylamino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one and (1H-benzo[d]imidazol-2-yl)amino-pyrimidine derivatives

  • Compound Description: This group of benzimidazole derivatives, including quinazolinone and pyrimidine derivatives, was synthesized and evaluated for their anti-inflammatory activity. []
  • Relevance: These compounds share the 1H-benzo[d]imidazole core with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride. The key difference is the presence of either a 7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one or a pyrimidine ring linked to the benzimidazole through an amino group. []

5-methoxy-2-mercapto benzimidazole derivatives

  • Compound Description: This series of derivatives, synthesized from 5-methoxy-2-mercaptobenzimidazole, were tested for their anticonvulsant activity. []
  • Relevance: These compounds are structurally related to 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride, sharing the benzimidazole core. The main structural differences include a methoxy group at the 5-position of the benzimidazole and various substituents at the 2-position, including thioacetic acid, thiazolidinone, and arylidene thiazolidinone groups. []

[6-(1H-imidazol-1-yl)-7-nitro-2,3-(1H,4H)-quinoxalinedione hydrochloride (YM90K)

  • Compound Description: YM90K is a potent and selective antagonist for AMPA/kainate receptors, demonstrating neuroprotective effects in animal models of ischemia. []
  • Relevance: While not directly containing a benzimidazole moiety, YM90K is structurally reminiscent of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride due to the presence of a similar imidazole ring system. The distinct pharmacological profile of YM90K highlights the importance of structural variations in determining biological activity. []

[2-(1H-benzo[d]imidazol-2-yl)-phenyl]-benzylidene amine and 2-[2-(1H-benzimidazol-2-yl)-phenylimino]-methyl phenol

  • Compound Description: These benzimidazolyl compounds were synthesized and found to exhibit antimicrobial activity, particularly against Staphylococcus aureus and Aspergillus niger. []
  • Relevance: These compounds share the 1H-benzo[d]imidazole core with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride. The former features a benzylidene amine substituent attached to the benzimidazole 2-position, while the latter contains a phenylimino-methyl phenol moiety at the same position. []

Benzimidazole derivatives-proline

  • Compound Description: This patent describes a broad class of benzimidazole derivatives containing a proline moiety, claiming their potential therapeutic applications without disclosing specific biological activities. []
  • Relevance: This broad class of compounds is structurally related to 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride through the presence of the 1H-benzo[d]imidazole core. The specific compounds within this class vary greatly in their substituent patterns and include a proline moiety, which differentiates them from the main compound. []

2-(2-(anthracen-9-yl)-1H-benzo[d]imidazol-1-yl)acetic acid (ABIA)

  • Compound Description: This compound is a pre-column derivatization reagent used for sensitive detection of aliphatic amines in soil samples using high-performance liquid chromatography with fluorescence detection and mass spectrometry. []
  • Relevance: ABIA shares the 1H-benzo[d]imidazole core with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride. It is differentiated by the presence of a 2-(anthracen-9-yl)acetic acid substituent at the 1-position of the benzimidazole ring. This highlights the application of benzimidazole derivatives as analytical tools. []

Histamine H4 receptor antagonists

  • Compound Description: This patent discloses a series of selective histamine H4 receptor antagonists, including compounds like JNJ 7777120 and VUF 6002, for treating vestibular disorders. []
  • Relevance: While these compounds do not directly share structural similarities with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride, they target a receptor (H4) that is known to be modulated by histamine, a biogenic amine structurally related to the ethanamine side chain of the main compound. This highlights a potential indirect relationship through shared biological pathways. []

Alpha-adrenoceptor antagonists

  • Compound Description: This research investigates the pharmacological characterization of the functional alpha-adrenoceptor subtype in the isolated female pig urethra using various alpha-adrenoceptor agonists and antagonists. []
  • Relevance: Though this study doesn’t directly focus on benzimidazole derivatives, it explores pharmacological tools that target adrenergic receptors. These receptors are known to interact with biogenic amines, structurally related to the ethanamine side chain of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride. This suggests a possible indirect connection through shared pharmacological space. []

Properties

CAS Number

88704-72-7

Product Name

2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride

IUPAC Name

2-(1H-benzimidazol-2-yl)ethanamine;hydrochloride

Molecular Formula

C9H12ClN3

Molecular Weight

197.66

InChI

InChI=1S/C9H11N3.ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6,10H2,(H,11,12);1H

InChI Key

PRMJOSXHYYCNBG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CCN.Cl

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.